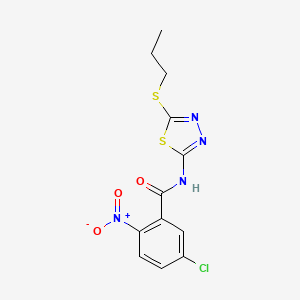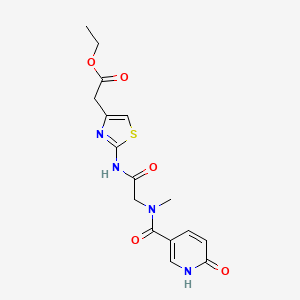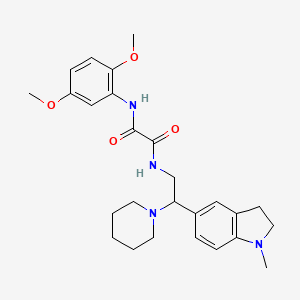![molecular formula C14H14ClN5O5S B2857256 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride CAS No. 1330397-90-4](/img/structure/B2857256.png)
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride” is a chemical compound with the CAS RN: 720720-96-7 . It is used as a reagent in the synthesis of various derivatives . The compound appears as a light orange to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The InChI string is InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H .
Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various heterocyclic compounds. For instance, Rusinov, Mikhailov, and Chupakhin (1999) described a method involving the reaction of related compounds with α- and γ-methylazinium salts to produce zwitterionic σ-adducts (Rusinov, Mikhailov, & Chupakhin, 1999).
- Bastrakov et al. (2021) synthesized 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5- a ]pyridines, highlighting the chemical versatility of related structures (Bastrakov, Starosotnikov, Fedyanin, & Dalinger, 2021).
Biological Activity
- Suresh, Lavanya, and Rao (2016) investigated compounds with a similar structure for their antimicrobial activities against various bacteria and fungi, showcasing the potential biological applications of these compounds (Suresh, Lavanya, & Rao, 2016).
- Wang et al. (2019) explored the anticonvulsant activities of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives, suggesting the therapeutic potential of similar compounds in neurological disorders (Wang, Liu, Wang, Lei, Li, Wei, & Quan, 2019).
Pharmacological Developments
- Letavic et al. (2017) described the development of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are structurally related, as brain penetrant P2X7 antagonists, highlighting the role of such compounds in the development of novel therapeutics (Letavic et al., 2017).
Antitumor Properties
- Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which showed antitumor and antimicrobial activities. This research points to the potential of structurally related compounds in cancer treatment (Riyadh, 2011).
properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S.ClH/c1-17-3-2-11-12(7-17)25-14(15-11)16-13(20)8-4-9(18(21)22)6-10(5-8)19(23)24;/h4-6H,2-3,7H2,1H3,(H,15,16,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPMKMNJJKVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)

![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)
![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)
![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)


![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2857192.png)
